molecular formula C15H13N3O4 B2928743 1-Nitro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene CAS No. 303987-40-8

1-Nitro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene

Cat. No.: B2928743
CAS No.: 303987-40-8
M. Wt: 299.286
InChI Key: FLRGLQFMQSVILX-MHWRWJLKSA-N
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Description

1-Nitro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene is a complex organic compound with the molecular formula C15H13N3O4 . This compound is characterized by the presence of a nitro group, a benzene ring, and a unique imino linkage with a 4-toluidinocarbonyl group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nitro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene typically involves a multi-step process. One common method includes the nitration of 3-aminobenzaldehyde followed by the reaction with 4-toluidine and subsequent oxidation . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and oxidation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

1-Nitro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

1-Nitro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nitro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene involves its interaction with specific molecular targets. The nitro group and imino linkage play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biochemical and physiological effects, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Nitro-2-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene
  • 1-Nitro-4-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene
  • 1-Nitro-3-({[(3-toluidinocarbonyl)oxy]imino}methyl)benzene

Uniqueness

1-Nitro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

[(E)-(3-nitrophenyl)methylideneamino] N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-11-5-7-13(8-6-11)17-15(19)22-16-10-12-3-2-4-14(9-12)18(20)21/h2-10H,1H3,(H,17,19)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRGLQFMQSVILX-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)ON=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)O/N=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901319980
Record name [(E)-(3-nitrophenyl)methylideneamino] N-(4-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818717
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303987-40-8
Record name [(E)-(3-nitrophenyl)methylideneamino] N-(4-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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